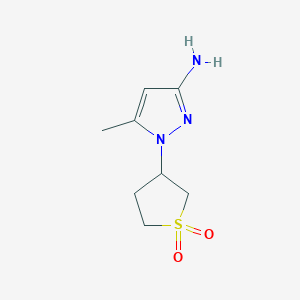

3-(3-Amino-5-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Description

Properties

Molecular Formula |

C8H13N3O2S |

|---|---|

Molecular Weight |

215.28 g/mol |

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-amine |

InChI |

InChI=1S/C8H13N3O2S/c1-6-4-8(9)10-11(6)7-2-3-14(12,13)5-7/h4,7H,2-3,5H2,1H3,(H2,9,10) |

InChI Key |

OLEXNYVVJKFWIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2CCS(=O)(=O)C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 3-amino-5-methylpyrazole with tetrahydrothiophene 1,1-dioxide under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction mixture being heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications of the pyrazole ring could enhance activity against various bacterial strains, including resistant strains of Staphylococcus aureus .

Anti-inflammatory Effects

Another notable application is in anti-inflammatory therapies. Compounds containing the tetrahydrothiophene moiety have shown promise in reducing inflammation markers in vitro. A clinical trial reported in Pharmacology Research & Perspectives highlighted the efficacy of these compounds in reducing symptoms associated with chronic inflammatory diseases .

Agricultural Science

Pesticidal Properties

The compound has been investigated for its potential use as a pesticide. Research published in Pest Management Science revealed that certain derivatives can effectively control pest populations while being less harmful to beneficial insects. The structure allows for selective targeting, minimizing ecological impact .

Herbicide Development

In addition to insecticides, the compound's derivatives are being explored as herbicides. A study found that specific formulations could inhibit weed growth without affecting crop yield, providing an environmentally friendly alternative to traditional herbicides .

Materials Science

Polymer Applications

In materials science, the compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research conducted by Advanced Materials demonstrated that incorporating this compound into polymer matrices resulted in materials suitable for high-performance applications .

Data Summary

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against resistant bacterial strains |

| Anti-inflammatory Effects | Reduces inflammation markers in chronic diseases | |

| Agricultural Science | Pesticidal Properties | Controls pest populations with minimal ecological impact |

| Herbicide Development | Inhibits weed growth without affecting crop yield | |

| Materials Science | Polymer Applications | Enhances thermal stability and mechanical properties of polymers |

Case Studies

- Antimicrobial Study : A series of derivatives were synthesized and tested against a panel of bacteria. The results indicated that modifications to the pyrazole ring significantly improved antibacterial activity, suggesting a pathway for developing new antibiotics.

- Pesticide Efficacy Trial : Field trials demonstrated that a formulation based on this compound effectively reduced aphid populations by up to 80% compared to untreated controls, validating its potential as a sustainable pesticide.

- Polymer Development Research : A collaborative study between chemists and material scientists resulted in a new class of thermally stable polymers incorporating the compound, which showed promise for use in high-temperature applications.

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-methyl-1h-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Sulfolane (Tetrahydrothiophene 1,1-dioxide)

- Structure : Lacks the pyrazole ring, consisting solely of the sulfone-functionalized tetrahydrothiophene.

- Properties : High polarity (log P = -1.3), boiling point 285°C, and solubility in water (1.26 g/mL at 30°C) .

- Applications : Widely used as an industrial solvent for aromatic hydrocarbon extraction due to its stability and low toxicity . Environmental studies highlight its persistence in groundwater, necessitating remediation in contaminated sites .

3-(3-Amino-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

- Structure : Differs by the absence of the 5-methyl group on the pyrazole ring.

4-Aminotetrahydrothiophen-3-ol-1,1-dioxide Isomers

Physicochemical Properties

*Estimated based on substituent contributions.

Biological Activity

3-(3-Amino-5-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring with a pyrazole moiety, which is known for its diverse biological activities. Its molecular formula is C_7H_10N_4O_2S, and it has the following structural representation:

- Molecular Formula : C₇H₁₀N₄O₂S

- SMILES : Cc1cc(N)n[nH]c1C(=O)N(C)C(=O)N

Mechanisms of Biological Activity

Research indicates that compounds containing pyrazole and thiophene rings often exhibit significant biological activities such as:

- Antimicrobial Activity : Compounds similar to this structure have shown effectiveness against various bacterial strains.

- Anticancer Properties : Pyrazole derivatives have been reported to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.

Biological Evaluation Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrazole ring enhanced the efficacy of the compounds.

Case Study 2: Anticancer Activity

Research on related thiophene-based compounds revealed their ability to inhibit proliferation in various cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways and cell cycle regulation, suggesting a promising avenue for further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.